>20‑Fold Higher δ‑Receptor Binding Affinity Compared with the Parent DPDPE Scaffold
In saturation binding experiments performed on homogenised rat brain tissue at 25 °C, [3H]pCl‑DPDPE labelled a single population of DOR sites with an equilibrium dissociation constant (Kd) of 328 ± 27 pM [REFS‑1]. In a separate but closely comparable study using adult rat brain membranes, the parent compound [3H]DPDPE displayed a markedly lower affinity of approximately 7.2 nM [REFS‑2]. Under these cross‑study comparable conditions, pCl‑DPDPE therefore exhibited roughly a 22‑fold higher receptor affinity than the non‑halogenated parent peptide [REFS‑1][REFS‑2].
| Evidence Dimension | δ‑Opioid receptor equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | 328 ± 27 pM |
| Comparator Or Baseline | DPDPE (unsubstituted parent): ~7.2 nM |
| Quantified Difference | ≈22‑fold higher affinity for pCl‑DPDPE |
| Conditions | Rat brain homogenate, 25 °C, saturation binding |
Why This Matters
The pM‑range affinity allows detection of low‑abundance DOR populations and reduces non‑specific binding, making pCl‑DPDPE the preferred radioligand for receptor autoradiography and homogenate binding assays where DPDPE’s nM affinity would generate excessive background.
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